Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate
Overview
Description
Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is a heterocyclic compound with the molecular formula C10H8N2O4. It is a derivative of quinoxaline, characterized by the presence of two oxo groups at positions 2 and 3, and a carboxylate ester group at position 6.
Scientific Research Applications
Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with diethyl oxalate to form the quinoxaline ring, followed by oxidation to introduce the oxo groups. The final step involves esterification to introduce the methyl carboxylate group .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar steps as laboratory methods, with optimizations for scale, yield, and purity. These optimizations may include the use of continuous flow reactors and advanced purification techniques .
Types of Reactions:
Oxidation: The compound can undergo further oxidation to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, altering the compound’s properties.
Substitution: The carboxylate ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Products may include quinoxaline derivatives with additional oxo or hydroxyl groups.
Reduction: Products include hydroxyquinoxalines.
Substitution: Products vary depending on the nucleophile used, resulting in a wide range of functionalized quinoxalines.
Mechanism of Action
The mechanism of action of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is not fully understood. its biological effects are believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological activities .
Comparison with Similar Compounds
Methyl 1-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate: This compound differs by the presence of an additional methyl group at position 1.
7-Methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride: This compound has a sulfonyl chloride group instead of a carboxylate ester.
Uniqueness: Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of oxo groups and a carboxylate ester makes it a versatile intermediate for further chemical modifications .
Properties
IUPAC Name |
methyl 2,3-dioxo-1,4-dihydroquinoxaline-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(15)5-2-3-6-7(4-5)12-9(14)8(13)11-6/h2-4H,1H3,(H,11,13)(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNGKOXONKYINR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635907 | |
Record name | Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
354793-04-7 | |
Record name | Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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